Hydroxycitronellal dimethyl acetal
Description
Foundational Concepts of Acetal (B89532) Chemistry in Complex Molecules
Acetal chemistry forms a cornerstone of organic synthesis, particularly in the construction of complex molecules. numberanalytics.com Acetals are functional groups characterized by a carbon atom bonded to two alkoxy (-OR) groups, originating from the reaction of an aldehyde or ketone with an alcohol. wikipedia.org This transformation is crucial for a variety of reasons.
A key principle in the strategic application of acetals is their role as protecting groups for carbonyl functionalities. numberanalytics.com The acetal group is stable under neutral to strongly basic conditions, effectively masking the reactivity of the original aldehyde or ketone. libretexts.org This stability allows chemists to perform reactions on other parts of a complex molecule without unintended interference from the carbonyl group. The acetal can later be reverted to the original carbonyl group under acidic conditions, a process known as deprotection. wikipedia.org
The formation of acetals is a reversible process, and the equilibrium can be manipulated. wikipedia.org The reaction of a carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst leads to the formation of a hemiacetal as an intermediate, which then reacts with a second alcohol molecule to form the acetal and a molecule of water. libretexts.org To drive the reaction towards acetal formation, water is typically removed from the reaction mixture. wikipedia.org
In molecules containing both a carbonyl group and a hydroxyl group, an intramolecular reaction can occur to form a cyclic hemiacetal, which can then be converted to a cyclic acetal. libretexts.org This is a prevalent feature in carbohydrate chemistry. numberanalytics.comnumberanalytics.com The stereochemistry of acetal formation can often be controlled through various methods, including the use of chiral auxiliaries, catalyst control, or substrate control, which is vital in the synthesis of stereochemically defined complex molecules. numberanalytics.com
The Significance of Hydroxycitronellal (B85589) Dimethyl Acetal in Chemical Synthesis Research
Hydroxycitronellal dimethyl acetal, with its distinct molecular architecture, serves as a valuable building block and a subject of study in chemical synthesis research. Its structure combines a stable acetal functionality with a terminal hydroxyl group, offering multiple sites for further chemical modification.
A significant area of research involving this compound is the exploration of its synthesis and the development of more efficient and environmentally benign synthetic routes. analis.com.myusim.edu.my Traditional methods for the synthesis of hydroxycitronellal, the precursor to the dimethyl acetal, have been well-established. cereslab.comgoogle.com However, ongoing research seeks to improve upon these methods, for instance, by utilizing novel catalysts to enhance reaction efficiency and selectivity. analis.com.my
The stability of the acetal group in this compound makes it a suitable starting material for transformations targeting the hydroxyl group. chemimpex.comechemi.com This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of derivatives with potentially novel properties. Researchers are exploring these derivatives for various applications, leveraging the core structure of hydroxycitronellal. analis.com.myusim.edu.my
Furthermore, the study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships. By systematically modifying the molecule and evaluating the properties of the resulting compounds, researchers can gain insights into how specific structural features influence their chemical and physical behavior. This knowledge is crucial for the rational design of new molecules with desired functionalities.
Overview of Current Academic Research Trajectories
Current academic research on this compound is multifaceted, extending beyond its traditional use in the fragrance industry. chemimpex.comnih.gov A notable trajectory is the investigation of its potential as a precursor for novel functional materials and bioactive molecules. analis.com.myusim.edu.my
One area of active investigation is the synthesis of various acetal derivatives of hydroxycitronellal and the characterization of their properties. analis.com.my This includes the use of different alcohols to create a library of acetals and evaluating their chemical and physical characteristics. For example, research has been conducted on the synthesis of hydroxycitronellal acetal derivatives using different catalysts and solvents, and their subsequent characterization using techniques like infrared (IR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) spectroscopy. analis.com.my
Another significant research direction involves the biological applications of hydroxycitronellal and its derivatives. While the parent aldehyde, hydroxycitronellal, has been studied for its allergenic properties, research is also exploring the biological activities of its acetals. nih.gov For instance, studies have investigated the mosquito repellent activities of hydroxycitronellal acetal derivatives. analis.com.myusim.edu.my This line of inquiry aims to develop new, effective, and potentially safer alternatives to existing insect repellents.
Furthermore, there is ongoing research into the environmental fate and safety of this compound. nih.govnih.gov Studies have assessed its potential for being persistent, bioaccumulative, and toxic (PBT), with findings indicating it is not considered a PBT substance. nih.govnih.gov This type of research is crucial for ensuring the responsible use of this compound and for the development of sustainable chemical products.
Table of Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 141-92-4 chemimpex.comthegoodscentscompany.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₂₆O₃ chemimpex.comthegoodscentscompany.comsigmaaldrich.com |
| Molecular Weight | 218.33 g/mol chemimpex.com |
| IUPAC Name | 8,8-dimethoxy-2,6-dimethyloctan-2-ol nih.gov |
| Appearance | Clear, colorless to pale yellow liquid chemimpex.com |
| Specific Gravity | 0.924 to 0.932 @ 25°C thegoodscentscompany.com |
| Refractive Index | 1.440 to 1.444 @ 20°C chemimpex.comthegoodscentscompany.com |
| Flash Point | > 100°C (> 212°F) thegoodscentscompany.com |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Hydroxycitronellal |
| Hydroxycitronellal diethyl acetal |
| Citronellal (B1669106) |
| Benzyl alcohol |
| Phenethyl alcohol |
| Citronellol |
| Geraniol |
| Benzyl acetate (B1210297) |
| Indole |
| Ylang-ylang |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8,8-dimethoxy-2,6-dimethyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJVKUULZGKQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047547 | |
| Record name | Hydroxycitronellal dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, slightly oily liquid with delicate green floral taste and floral odour | |
| Record name | Hydroxycitronellal dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
252.00 °C. @ 760.00 mm Hg | |
| Record name | 8,8-Dimethoxy-2,6-dimethyl-2-octanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and glycerol; slightly soluble in alcohol; soluble in oils, 1 ml in 2 ml 50% alcohol (in ethanol) | |
| Record name | Hydroxycitronellal dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.925-0.930 | |
| Record name | Hydroxycitronellal dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
141-92-4 | |
| Record name | Hydroxycitronellal dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxycitronellal dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxycitronellal dimethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octanol, 8,8-dimethoxy-2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxycitronellal dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,8-dimethoxy-2,6-dimethyloctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYCITRONELLAL DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K989V651N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8,8-Dimethoxy-2,6-dimethyl-2-octanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Sophisticated Synthetic Methodologies for Hydroxycitronellal Dimethyl Acetal and Its Analogues
Catalytic Strategies in Acetalization Reactions
Homogeneous and Heterogeneous Acid Catalysis Optimization
Acid catalysis is the conventional method for acetal (B89532) formation. This can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and challenges.
Homogeneous Catalysis: In this approach, the catalyst exists in the same phase as the reactants, typically a liquid phase. Common homogeneous acid catalysts for acetalization include mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as p-toluenesulfonic acid and sulfamic acid. analis.com.my While effective, these catalysts are often corrosive and can be difficult to separate from the reaction mixture, leading to potential product contamination and challenging work-up procedures. analis.com.my
Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, significant research has focused on heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). These catalysts can be easily removed by filtration, simplifying purification and allowing for catalyst recycling. Examples include:
Acidic Ion Exchange Resins: These solid polymeric materials with acidic functional groups have been successfully used in related reactions, such as the hydration of citronellol, a precursor to hydroxycitronellal (B85589). google.com
Acids on Solid Supports: Perchloric acid adsorbed on silica (B1680970) gel has been shown to be a highly efficient and reusable catalyst for the protection of aldehydes and ketones as acetals. organic-chemistry.org
Multifunctional Organocatalysts: Advanced materials such as bis(melaminium)adipate (BMA), a crystalline, hydrogen-bonded material, can act as a heterogeneous acid-base catalyst. nih.gov Such catalysts have demonstrated high activity and stability in cascade reactions involving acetals, and they are amenable to large-scale manufacturing and recycling. nih.gov
Comparison of Acid Catalysts in Acetalization
| Catalyst Type | Examples | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid, Sulfamic Acid | High activity, good reactant contact | Corrosive, difficult to separate, potential for waste generation | analis.com.my |
| Heterogeneous | Acidic Resins, Acids on Silica, BMA | Easy separation, recyclable, reduced corrosion | Potentially lower activity, mass transfer limitations | google.comorganic-chemistry.orgnih.gov |
Development of Green Chemistry Approaches in Acetalization
Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. In the context of Hydroxycitronellal dimethyl acetal synthesis, this involves several key strategies:
Safer Solvents: Historically, solvents like benzene (B151609) were used in the synthesis of hydroxycitronellal derivatives. analis.com.my However, due to its carcinogenicity, there is a strong drive to replace it with more benign alternatives. analis.com.my The use of water as a solvent, when possible, is a primary goal of green chemistry. nih.gov
Renewable Feedstocks and Catalysts: The synthesis often starts from citronellal (B1669106), which can be sourced from the essential oil of plants like Corymbia citriodora (Lemon-scented gum). jcu.edu.au Furthermore, the use of biocatalysts or green catalysts like β-cyclodextrin represents a sustainable alternative. analis.com.my β-cyclodextrin can act as a catalyst and may form an inclusion complex with the product, potentially aiding in its isolation and stability. analis.com.my
Catalyst Recyclability: A major tenet of green chemistry is the use of recyclable catalysts to reduce waste. Heterogeneous catalysts are inherently advantageous in this regard. nih.gov The development of stable, solid catalysts that can be used for multiple reaction cycles without significant loss of activity is a key area of research. nih.gov
Mechanistic Elucidation of Acetal Formation Pathways
Understanding the precise reaction mechanism is crucial for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation. The acid-catalyzed formation of this compound from hydroxycitronellal and methanol (B129727) follows a well-established, multi-step pathway.
Detailed Reaction Mechanism Studies
The formation of an acetal from an aldehyde is a reversible reaction that proceeds via a hemiacetal intermediate. analis.com.myyoutube.com The entire process can be broken down into a sequence of protonation, nucleophilic attack, and dehydration steps. youtube.commasterorganicchemistry.com
The mechanism involves seven distinct steps: analis.com.myyoutube.com
Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of hydroxycitronellal, making the carbonyl carbon significantly more electrophilic.
First Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.
Hemiacetal Formation (Deprotonation): A weak base (another methanol molecule or the conjugate base of the catalyst) removes the proton from the newly added methoxy (B1213986) group, yielding a neutral hemiacetal.
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
Removal of Water (Dehydration): The protonated hydroxyl group leaves as a water molecule. The resulting species is a resonance-stabilized carbocation known as an oxycarbenium ion, which is a key electrophilic intermediate.
Second Nucleophilic Attack: A second molecule of methanol attacks the oxycarbenium ion.
Final Deprotonation: The protonated ether is deprotonated, yielding the final this compound product and regenerating the acid catalyst to participate in another cycle.
This mechanistic pathway highlights the catalytic role of the acid, which is consumed in the initial steps and regenerated at the end of the process. youtube.com
Kinetic and Thermodynamic Analysis of Acetalization
The acetalization reaction is an equilibrium process, and its outcome is governed by both kinetics and thermodynamics. youtube.com
To overcome these thermodynamic hurdles and drive the equilibrium toward the product side, Le Chatelier's principle is applied. The two most common strategies are:
Using Excess Alcohol: The reaction is often carried out using methanol as the solvent. This massive excess of one reactant shifts the equilibrium position to favor the formation of the acetal. youtube.com
Removing Water: The water molecule formed as a byproduct can be removed from the reaction mixture as it forms, for instance, by using a dehydrating agent or azeotropic distillation. organic-chemistry.org This removal of a product prevents the reverse reaction (hydrolysis of the acetal) from occurring and pulls the equilibrium to the right. youtube.com
Kinetic and Thermodynamic Factors in Acetalization
| Factor | Description | Strategy for Optimization | Reference |
|---|---|---|---|
| Equilibrium | The reaction is reversible and exists in equilibrium with the starting materials. | Drive reaction forward by using excess alcohol or removing water. | organic-chemistry.orgyoutube.com |
| Enthalpy (ΔH) | Bond energy changes are not strongly favorable for product formation. | Relies on other factors to drive the reaction. | youtube.com |
| Entropy (ΔS) | Negative entropy change (unfavorable) as the number of molecules decreases. | Overcome by applying Le Chatelier's principle (excess reactant). | youtube.com |
| Rate-Limiting Step | Often the dehydration of the hemiacetal to form the oxycarbenium ion. | Ensure efficient protonation and water removal. | nih.gov |
Stereoselective and Chemoselective Acetalization Investigations
The formation of acetals from aldehydes or ketones is a fundamental reaction in organic synthesis, often employed as a protective strategy for the carbonyl group. In the context of Hydroxycitronellal, which possesses both an aldehyde and a hydroxyl group, the potential for intramolecular reactions adds a layer of complexity. The dimethyl acetal of Hydroxycitronellal is sometimes utilized in perfumery, although it is noted to have a different character and less power than the parent aldehyde. thegoodscentscompany.com The formation of a hemiacetal by reacting Hydroxycitronellal with its corresponding alcohol can stabilize the aldehyde. thegoodscentscompany.com
Investigations into acetalization reactions have explored various catalysts to achieve high chemoselectivity and efficiency. For instance, zirconium tetrachloride (ZrCl4) has been identified as a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org Similarly, perchloric acid adsorbed on silica gel has proven to be an effective, inexpensive, and reusable catalyst for the protection of aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org These methods are often carried out under solvent-free conditions with trialkyl orthoformates. organic-chemistry.orgorganic-chemistry.org For less reactive carbonyl compounds, the corresponding alcohol is used as the solvent. organic-chemistry.orgorganic-chemistry.org
The mechanism of acetal formation from an aldehyde in the presence of an alcohol and an acid catalyst involves several key steps. The aldehyde is first protonated, increasing its electrophilicity. An alcohol molecule then attacks the protonated carbonyl carbon. Following proton transfer steps, a water molecule is eliminated, and a second alcohol molecule attacks the resulting cationic intermediate. A final deprotonation step yields the acetal. youtube.com All steps in this process are reversible. youtube.com
Precursor Transformation and Structural Modification
Advanced Methods for Hydroxycitronellal Production
Historically, a common method for preparing Hydroxycitronellal involved the formation of a bisulfite addition compound of citronellal, followed by hydration of the double bond and subsequent removal of the bisulfite group. google.com However, this method presented challenges due to the handling of solid derivatives. google.com
More advanced and efficient methods have since been developed. One notable process involves the reaction of citronellal with a secondary amine, such as dimethylamine (B145610) or pyrrolidine, to form an enamine. google.com This intermediate is then treated with an aqueous acid, like sulfuric acid, to form the immonium salt of citronellal, which is subsequently hydrated and hydrolyzed to yield 7-hydroxydihydrocitronellal (Hydroxycitronellal). google.com This liquid-phase process offers good yields and avoids the difficulties associated with the bisulfite method. google.com A yield of 89-90% with respect to citronellal has been reported for this process. google.com
Another approach starts from citronellol. scentree.co Acid hydrolysis in the presence of sulfuric acid produces a diol, which is then dehydrogenated using a copper and zinc catalyst to give Hydroxycitronellal with high purity and yield. scentree.co Synthesis from myrcene (B1677589) is also possible, involving reaction with a dialkylamine, acid hydrolysis to form 7-hydroxygeranyl dialkylamine, and subsequent isomerization and hydrolysis to the final product. scentree.co
Modern techniques also include direct catalytic hydration of citronellal using novel metal coordination catalysts. cereslab.compatsnap.com These catalysts, which can be prepared from metal salts and ligands, are designed to improve the conversion rate of raw materials, inhibit side reactions, and enhance the purity and yield of Hydroxycitronellal. patsnap.com Microbiological transformation is another contemporary method being explored for the production of this molecule. cereslab.com
Synthesis and Characterization of Diverse Hydroxycitronellal Acetal Derivatives
The structural modification of Hydroxycitronellal through acetalization has been a subject of research to create derivatives with varied properties.
The synthesis of dialkyl acetals, such as this compound and Hydroxycitronellal Diethyl Acetal, involves the reaction of Hydroxycitronellal with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. analis.com.mythegoodscentscompany.com These acetals are used in floral, muguet-like fragrance compounds, particularly in alkaline media. thegoodscentscompany.comthegoodscentscompany.com However, they are noted to be unstable in aqueous, acidic conditions. thegoodscentscompany.com
Cyclic acetals of Hydroxycitronellal can also be synthesized. For example, the reaction of Hydroxycitronellal with 1,2-propylene glycol can yield the corresponding cyclic acetal. researchgate.net The optimization of this synthesis has been studied using response surface methodology, with factors such as the molar ratio of reactants, reaction temperature, and reaction time being significant. researchgate.net The formation of cyclic acetals, such as 1,3-dioxanes and 1,3-dioxolanes, can also be achieved by reacting aldehydes with polyols like glycerol (B35011) in the presence of a catalyst. analis.com.my
The characterization of these acetal derivatives is crucial. For instance, in the 1H NMR spectrum of this compound, the hydroxyl group resonance appears at 3.58 ppm, the methine group at 4.19 ppm, and the methyl groups at 3.50 ppm. analis.com.my
Research has also extended to the synthesis of novel acetal-like structures. While not directly from Hydroxycitronellal, the synthesis of N,O-acetal derivatives from the related aldehyde, citronellal, demonstrates the exploration of diverse heterocyclic compounds. For example, the reaction of citronellal with diethanolamine (B148213) can produce an oxazolidine (B1195125) derivative, which serves to protect the carbonyl group of citronellal. ciac.jl.cnscentspiracy.com
Furthermore, the reaction of citronellal with 5-hydroxypentanal (B1214607) oxime in the presence of a catalyst like Bu2SnO has been used to synthesize N-unsubstituted isoxazolidine (B1194047) derivatives. electronicsandbooks.com These examples highlight the versatility of the aldehyde functional group in citronellal and related compounds for creating a variety of heterocyclic structures.
Solvent Systems in Acetalization Reaction Optimization
The choice of solvent can significantly impact the efficiency and outcome of acetalization reactions. In many modern synthetic protocols, solvent-free conditions are preferred for their environmental benefits and often improved reaction rates. organic-chemistry.orgorganic-chemistry.org For instance, the protection of aldehydes and ketones using perchloric acid on silica gel is frequently carried out without a solvent. organic-chemistry.orgorganic-chemistry.org
However, in certain cases, a solvent is necessary. For the acetalization of weakly electrophilic carbonyl compounds, the corresponding alcohol is often used as the solvent. organic-chemistry.orgorganic-chemistry.org In the synthesis of cyclic acetals, solvents like cyclohexane (B81311) can be effective. analis.com.my The use of cyclohexane can create an azeotropic mixture with water, which, according to Le Chatelier's Principle, can drive the reaction towards the product by removing water. analis.com.my However, the solubility of reactants in the chosen solvent is critical; low solubility can hinder the reaction. analis.com.my
Other solvents that have been employed in acetalization reactions include benzene, dichloromethane, and ethyl acetate (B1210297). analis.com.my It is important to note that some of these solvents, like benzene, have known carcinogenic potential. analis.com.my The optimization of the synthesis of hydroxyl citronellal aldehyde-1,2-propanediol acetal found that the ratio of hydroxycitronellal to toluene (B28343) (used as a solvent) was a significant factor, with an optimal range of 1:2 to 1:2.5. researchgate.net The hydrolysis of benzaldehyde (B42025) dimethyl acetal has shown a solvent-induced change in the rate-limiting step, indicating the profound influence the solvent can have on the reaction mechanism. acs.org
Interactive Data Tables
Table 1: Optimized Conditions for Hydroxycitronellal Cyclic Acetal Synthesis
| Parameter | Optimal Value |
|---|---|
| Substance Ratio (Hydroxycitronellal:1,2-Propylene Glycol) | 1:3.5 |
| Reaction Temperature | 38°C |
| Reaction Time | 4.4 hours |
| Substance Ratio (Hydroxycitronellal:Toluene) | 1:2 - 1:2.5 |
| Yield | 89.76% |
Data derived from a study on the optimization of hydroxyl citronella aldehyde-1,2-propanediol acetal synthesis using response surface methodology. researchgate.net
Table 2: 1H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Hydroxyl (OH) | 3.58 |
| Methine (CH) | 4.19 |
| Methyl (CH3) | 3.50 |
Data from the characterization of synthesized this compound. analis.com.my
Compound Names Mentioned
7-hydroxygeranyl dialkylamine
Benzaldehyde dimethyl acetal
Bu2SnO
Citronellal
Citronellol
Diethanolamine
Dimethylamine
Ethanol
Ethyl acetate
Glycerol
Hydroxycitronellal
Hydroxycitronellal Diethyl Acetal
this compound
Methanol
Myrcene
Perchloric acid
Pyrrolidine
Sulfuric acid
Toluene
Zirconium tetrachloride
Advanced Analytical and Spectroscopic Characterization in Research Settings
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like hydroxycitronellal (B85589) dimethyl acetal (B89532). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Proton (¹H) NMR for Complex Structures
Proton NMR (¹H NMR) spectroscopy offers critical insights into the proton environment within a molecule. In a review of acetal derivatives, the ¹H NMR spectrum of hydroxycitronellal dimethyl acetal showed a resonance peak at 3.58 ppm, which is attributed to the hydroxyl group. analis.com.my Another significant signal appeared at 4.19 ppm, corresponding to the methine group, while the methyl groups were detected at 3.50 ppm. analis.com.my These chemical shifts are vital for confirming the presence and connectivity of different proton-containing functional groups within the molecule.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Hydroxyl (OH) | 3.58 |
| Methine (CH) | 4.19 |
| Methyl (CH₃) | 3.50 |
Data sourced from a 2023 review on acetal derivatives of hydroxycitronellal. analis.com.my
Mass Spectrometry (MS) for Molecular Fingerprinting and Isomer Differentiation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing a unique fragmentation pattern that serves as a "molecular fingerprint."
Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Mixture Analysis
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing complex mixtures and identifying individual components. In the analysis of this compound, GC-MS can be used to separate it from starting materials, byproducts, or other impurities present in a synthetic mixture. unl.edumdpi.com The mass spectrum of this compound obtained via GC-MS shows characteristic peaks that aid in its identification. nih.gov For instance, a prominent peak is observed at a mass-to-charge ratio (m/z) of 75.0. nih.gov
Table 2: Top 5 Peaks in the GC-MS Spectrum of this compound
| m/z | Relative Intensity |
|---|---|
| 75.0 | 99.99 |
| 85.0 | 59.08 |
| 59.0 | 31.91 |
| 43.0 | 29.66 |
Data obtained from the Human Metabolome Database (HMDB) entry for this compound. nih.gov
Tandem Mass Spectrometry (MS/MS) and Soft Ionization for Detailed Fragmentation Patterns
Elemental Analysis and Chromatographic Purity Profiling in Research Synthesis
In research settings, confirming the elemental composition and purity of a synthesized compound is a critical final step. Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound, which can be compared against the theoretical values calculated from its molecular formula (C₁₂H₂₆O₃). chemimpex.com
Chromatographic techniques, particularly gas chromatography (GC), are routinely used to determine the purity of this compound. chemimpex.comjk-sci.com Suppliers often specify a purity of 98-100% as determined by GC. chemimpex.comjk-sci.com This high level of purity is essential for its use in research applications, ensuring that observed effects are attributable to the compound of interest and not to impurities. chemimpex.com
Characterization of Catalytic Materials Employed in Acetal Synthesis
The synthesis of this compound is an acid-catalyzed reaction involving the conversion of an aldehyde (Hydroxycitronellal) with an alcohol (methanol). The catalysts employed are often heterogeneous solid acids, such as zeolites, heteropolyacids (HPAs), or functionalized mesoporous silica (B1680970). researchgate.netresearchgate.net A thorough characterization of these materials is essential to understand their activity, selectivity, and stability.
X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of catalytic materials. nih.govresearchgate.net It provides critical information on the phase composition, crystallite size, and lattice parameters of the catalyst, ensuring the desired crystalline structure has been successfully synthesized and maintained throughout the catalytic process. nih.govmatec-conferences.org
In the context of catalysts like heteropolyacids (e.g., phosphotungstic acid, H₃PW₁₂O₄₀) supported on materials like silica (SiO₂) or within composites, XRD is used to confirm the retention of the primary catalyst structure, known as the Keggin anion structure. matec-conferences.orgiitm.ac.in The analysis involves directing X-rays onto the catalyst sample and measuring the scattering intensity at various angles. The resulting diffraction pattern is a fingerprint of the material's crystalline phases.
Key Research Findings from XRD Analysis:
Phase Identification: XRD patterns confirm the presence of the desired crystalline phase of the catalyst and the support material. For instance, in a supported HPA catalyst, characteristic peaks of the Keggin structure would be expected alongside those of the support. iitm.ac.in
Structural Integrity: Researchers use XRD to verify that the catalyst's structure remains intact after impregnation on a support and after being used in the acetalization reaction. The absence of new peaks or significant shifts in existing peaks indicates structural stability. matec-conferences.orgresearchgate.net
Crystallite Size: The broadening of diffraction peaks can be used to estimate the average size of the catalyst crystallites via the Scherrer equation. Smaller crystallite sizes often correlate with a higher dispersion of active sites. researchgate.net
Dispersion: At high loadings, XRD can detect the formation of bulk HPA crystallites on the support surface. Conversely, the absence of crystalline HPA peaks at lower loadings suggests a high dispersion of the active species. iitm.ac.in
Table 1: Representative XRD Data for a Supported Heteropolyacid Catalyst
| 2θ Angle (degrees) | Assignment | Implication |
| ~10.2°, 25.3°, 34.8° | Characteristic peaks of the Keggin anion [H₃PW₁₂O₄₀] | Confirms the presence of the active heteropolyacid crystalline structure. |
| ~21.8° | Broad peak characteristic of amorphous Silica (SiO₂) | Indicates the nature of the support material. |
This table is a representation of typical data found in the literature for similar catalyst systems.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present on the surface of a catalyst and for confirming the structural integrity of the catalytic species. analis.com.my This technique measures the absorption of infrared radiation by the material, which causes molecular vibrations at specific frequencies corresponding to the bonds present. researcher.lifethegoodscentscompany.com
For catalysts used in acetal synthesis, FTIR is crucial for identifying the Brønsted acid sites (e.g., O-H groups) that are essential for protonating the carbonyl group of Hydroxycitronellal, a key step in the reaction mechanism. It is also used to confirm the presence of the catalyst's core structure. researchgate.net For example, in Keggin-type heteropolyacids, specific vibrational bands correspond to the bonds within the polyoxometalate anion (e.g., P-O, W=O, and W-O-W). iitm.ac.in
Key Research Findings from FTIR Analysis:
Identification of Acid Sites: The presence of Brønsted acidity is often confirmed by a broad band in the 3400-3600 cm⁻¹ region, corresponding to O-H stretching vibrations. researcher.life The interaction of probe molecules, like pyridine, with the catalyst surface can be monitored by FTIR to quantify the number and strength of acid sites.
Confirmation of Catalyst Structure: The characteristic vibrational bands of the catalyst are monitored to ensure the structure is preserved during synthesis and use. For H₃PW₁₂O₄₀, the key bands are typically observed around 1080 cm⁻¹ (P-Oa), 983 cm⁻¹ (W=Od), 890 cm⁻¹ (W-Ob-W), and 805 cm⁻¹ (W-Oc-W). researchgate.net
Catalyst-Support Interaction: FTIR can reveal interactions between the catalytic species and the support material through shifts in the vibrational frequencies of surface groups, such as the silanol (B1196071) (Si-OH) groups of a silica support. iitm.ac.in
Table 2: Typical FTIR Band Assignments for a Supported H₃PW₁₂O₄₀ Catalyst
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structure |
| ~3450 | O-H stretch | Adsorbed water, Brønsted acids |
| ~1630 | H-O-H bend | Adsorbed water |
| ~1080 | Asymmetric stretch (νas) | P-Oa bond in the Keggin anion |
| ~983 | Asymmetric stretch (νas) | Terminal W=Od bond |
| ~890 | Asymmetric stretch (νas) | Corner-sharing W-Ob-W bridges |
| ~805 | Asymmetric stretch (νas) | Edge-sharing W-Oc-W bridges |
This table is a representation of typical data found in the literature for similar catalyst systems.
In the development of catalysts for this compound synthesis, SEM images can reveal whether the catalyst particles are uniform in size and how they are distributed on a support material. It is also a valuable tool for diagnosing catalyst deactivation, as it can show morphological changes such as the agglomeration of particles or the blockage of pores by carbon deposits (coke) after prolonged use. researchgate.net
Key Research Findings from SEM Analysis:
Surface Morphology: SEM provides high-resolution images that detail the surface structure, showing features like roughness, porosity, and the presence of distinct crystal facets. researchgate.net
Particle Size and Distribution: The technique allows for the direct observation and measurement of catalyst particle sizes and their distribution, which are crucial factors affecting the available catalytic surface area.
Catalyst Deactivation: By comparing SEM images of fresh and used catalysts, researchers can identify morphological changes associated with deactivation, such as the formation of carbonaceous deposits on the catalyst surface. researchgate.net
Table 3: Morphological Characteristics of Catalysts as Determined by SEM
| Catalyst State | Observed Feature | Implication for Catalytic Performance |
| Fresh | Smooth, uniform surface | Indicates good initial dispersion and accessibility of active sites. |
| Well-defined particle shapes | Suggests high crystallinity and potentially specific active planes. | |
| Used | Particle agglomeration | Leads to a decrease in active surface area and catalyst activity. |
| Formation of surface deposits | Indicates coking, which can block active sites and pores. |
This table summarizes typical observations from SEM studies on heterogeneous catalysts.
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique used to determine the specific surface area, pore volume, and pore size distribution of porous catalytic materials. The analysis involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different pressures allows for the calculation of these important textural properties.
A large surface area and well-developed porosity are highly desirable for heterogeneous catalysts as they maximize the number of accessible active sites for the reactants. researchgate.net In the synthesis of this compound, the diffusion of the relatively bulky reactant and product molecules within the catalyst's pore structure can significantly influence the reaction rate. Therefore, a catalyst with an appropriate pore size is essential for efficient conversion.
Key Research Findings from BET Analysis:
Specific Surface Area: A higher BET surface area generally correlates with a greater number of available active sites, often leading to higher catalytic activity. researchgate.netresearchgate.net
Pore Volume and Size: The pore volume and average pore diameter determine the accessibility of the internal active sites to reactant molecules. For the acetalization of larger molecules like Hydroxycitronellal, catalysts with larger pores (mesopores) are often preferred to avoid diffusion limitations. researchgate.net
Catalyst Stability: Changes in the BET surface area and porosity after the reaction can indicate structural collapse or pore blocking, providing insights into the catalyst's stability.
Table 4: Representative BET Surface Area and Porosity Data for Solid Acid Catalysts
| Catalyst Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Relevance to Acetal Synthesis |
| K-10 Montmorillonite Clay | 220 - 270 | 0.25 - 0.35 | ~6.0 | High surface area provides numerous active sites. researchgate.net |
| Sulfated Zirconia | 100 - 150 | 0.15 - 0.25 | ~5.0 | Strong acid sites combined with moderate surface area. |
| HPA on Mesoporous Silica | 300 - 800 | 0.50 - 1.00 | 2.0 - 10.0 | High surface area and tunable pore size prevent diffusion issues. |
This table is a representation of typical data found in the literature for solid acid catalysts used in similar reactions.
Investigating Chemical Reactivity and Stability Mechanisms
Hydrolytic Stability and Degradation Kinetics in Controlled Environments
The stability of an acetal (B89532) is significantly influenced by the surrounding chemical environment, particularly the pH. While generally stable, hydroxycitronellal (B85589) dimethyl acetal can undergo hydrolysis under specific conditions, reverting to its parent aldehyde, hydroxycitronellal, and methanol (B129727).
Acid-Catalyzed Hydrolysis Mechanisms
The hydrolysis of acetals, including hydroxycitronellal dimethyl acetal, is catalyzed by the presence of acid. chemistrysteps.comorgoreview.com The reaction mechanism involves a series of protonation and elimination steps. The process is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst, such as hydrochloric acid or sulfuric acid. chemistrysteps.comanalis.com.my This protonation converts the methoxy group into a good leaving group (methanol).
The lone pair of electrons on the adjacent oxygen atom then facilitates the departure of the protonated methoxy group, leading to the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.com This step is often the rate-determining step of the reaction. masterorganicchemistry.com Subsequently, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.comorgoreview.com
Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description |
| 1. Protonation | One of the methoxy groups is protonated by an acid catalyst. |
| 2. Leaving Group Departure | The protonated methoxy group leaves as methanol, forming an oxonium ion. |
| 3. Nucleophilic Attack | A water molecule attacks the carbocation of the oxonium ion. |
| 4. Deprotonation | A proton is removed to form a hemiacetal intermediate. |
| 5. Reprotonation | The remaining methoxy group is protonated. |
| 6. Second Leaving Group Departure | The second methanol molecule leaves, reforming the oxonium ion. |
| 7. Final Deprotonation | Deprotonation of the oxonium ion yields the final aldehyde product. |
Stability in Diverse pH Environments
The stability of this compound is highly dependent on the pH of the medium. Acetals are known to be stable in neutral and, notably, in basic (alkaline) conditions. thegoodscentscompany.comorganic-chemistry.org This stability in alkaline media makes this compound a valuable component in products such as soaps and detergents, where the pH is typically high. thegoodscentscompany.com
Conversely, in acidic environments, the acetal linkage is susceptible to cleavage through the acid-catalyzed hydrolysis mechanism described previously. masterorganicchemistry.comthegoodscentscompany.com The rate of this hydrolysis is directly related to the acidity of the solution; a lower pH will result in a faster degradation of the acetal back to hydroxycitronellal and methanol. masterorganicchemistry.com This characteristic instability in acidic aqueous media is a critical consideration in the formulation of various products. thegoodscentscompany.com
Table 2: Stability of this compound at Different pH Levels
| pH Range | Stability | Primary Reaction |
| Acidic (pH < 7) | Unstable | Acid-catalyzed hydrolysis to hydroxycitronellal and methanol. |
| Neutral (pH ≈ 7) | Generally Stable | Minimal to no hydrolysis. |
| Basic (pH > 7) | Stable | Resistant to hydrolysis. |
Strategic Application as a Protecting Group in Multi-Step Organic Synthesis
The differential stability of acetals in acidic versus basic conditions is a cornerstone of their use as protecting groups in organic synthesis. The acetal group can shield a reactive aldehyde or ketone functionality from unwanted reactions while other parts of the molecule are being modified.
Orthogonal Protection and Deprotection Methodologies
The formation of an acetal, such as this compound, serves as an effective method to protect the aldehyde group of hydroxycitronellal. analis.com.my This protection strategy is considered orthogonal because the acetal can be selectively removed under acidic conditions without affecting other functional groups that are stable to acid but reactive towards bases or nucleophiles.
The protection is achieved by reacting the aldehyde with an excess of an alcohol, in this case, methanol, in the presence of an acid catalyst. organic-chemistry.org The removal of water from the reaction mixture drives the equilibrium towards the formation of the acetal. organic-chemistry.org
Deprotection is accomplished by treating the acetal with aqueous acid, which hydrolyzes the acetal and regenerates the original aldehyde. orgoreview.comorganic-chemistry.org This allows for the selective unmasking of the aldehyde at a desired stage in a synthetic sequence.
Compatibility with Diverse Synthetic Reagents and Conditions
A significant advantage of using an acetal as a protecting group is its compatibility with a wide range of reagents and reaction conditions commonly employed in organic synthesis. Acetals are resistant to attack by nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org
This robustness allows for a variety of chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group. For instance, functional groups such as esters can be reduced with lithium aluminum hydride, or organometallic reagents like Grignard reagents can be used to form new carbon-carbon bonds, all while the acetal-protected aldehyde remains intact. chemistrysteps.com This compatibility makes acetals, including this compound, invaluable tools for the synthesis of complex organic molecules.
Table 3: Compatibility of Acetal Protecting Groups with Common Reagents
| Reagent Class | Compatibility |
| Strong Bases (e.g., NaOH, LDA) | Compatible |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Compatible |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Compatible |
| Oxidizing Agents (most) | Compatible |
| Acidic Reagents | Not Compatible (leads to deprotection) |
Frontier Research Applications and Methodological Advancements
Role as a Versatile Synthetic Intermediate for Novel Compounds
The chemical architecture of HDCA makes it a valuable starting point for the synthesis of more complex molecules. Researchers are exploring its potential in creating chiral structures, advanced materials, and new pharmaceutical intermediates. Its value lies in its ability to serve as a reliable building block, offering both a stable scaffold and specific sites for chemical modification. chemimpex.com
The synthesis of chiral compounds is a significant area of modern chemistry, particularly in the pharmaceutical and fine chemical industries. thegoodscentscompany.comthegoodscentscompany.com Hydroxycitronellal (B85589) itself can be prepared from optically active citronellal (B1669106), meaning that the resulting HDCA can also possess a chiral center. echemi.com This inherent chirality makes it a prospective precursor for chiral building blocks. While direct synthesis examples are specialized, the availability of services for chiral synthesis and resolution for compounds like HDCA underscores its potential in this field. thegoodscentscompany.comthegoodscentscompany.com Research into biocatalysis, for instance, has been highlighted as a key method for producing chiral pharmaceutical intermediates, a field where versatile molecules like HDCA could be applied. analis.com.my The acetal (B89532) group provides stability during synthetic steps, while the rest of the molecule can be modified to build complex, stereospecific structures.
The development of new materials with tailored properties is a constant goal in materials science. Hydroxycitronellal dimethyl acetal is recognized for its potential as a building block in this arena. chemimpex.com The acetal linkage within the molecule is a key feature, offering a stable but potentially reversible bond under specific conditions, such as in acidic environments. thegoodscentscompany.com This functionality allows HDCA to be incorporated into larger polymer chains or material matrices. The hydroxyl group offers a further point for reaction, enabling the creation of polyesters, polyethers, or polyurethanes where the HDCA unit imparts specific properties like fragrance release, hydrophobicity, or altered mechanical characteristics. This dual functionality makes it a valuable monomer for developing advanced and functional materials. chemimpex.com
Interactive Table: Synthetic Potential of this compound
| Feature | Role in Synthesis | Potential Application | Reference |
|---|---|---|---|
| Acetal Group | Provides stability, especially in alkaline media. | Protecting group during multi-step synthesis. | echemi.com |
| Chiral Center | Can be derived from chiral citronellal. | Precursor for stereospecific molecules. | echemi.comanalis.com.my |
| Hydroxyl Group | Reactive site for esterification, etherification, etc. | Point of polymerization for novel materials. | chemimpex.com |
| Acetal Linkage | Stable bond, can be cleaved under acidic conditions. | Foundation for creating controlled-release systems or recyclable materials. | chemimpex.comthegoodscentscompany.com |
This compound and its derivatives are being explored for their utility as intermediates in the pharmaceutical sector. thegoodscentscompany.com The formation of an acetal from a biologically active aldehyde can be a strategic move to enhance stability or modify the activity of a compound. analis.com.my For example, research has shown that converting certain compounds to their acetal derivatives can improve the activity of anti-inflammatory agents. analis.com.my The acetal group can serve as a prodrug moiety, which is cleaved in the body to release the active aldehyde, or it can alter the molecule's solubility and absorption profile. Companies that supply HDCA often position it among a portfolio of building blocks for drug discovery, including custom synthesis of pharmaceutical intermediates. thegoodscentscompany.comthegoodscentscompany.com Furthermore, the parent compound, hydroxycitronellal, is used to synthesize other compounds, indicating the family's role as versatile chemical precursors. echemi.com
Mechanistic Insights into Environmental Transformations and Analytical Detection
The primary route for fragrance ingredients like HDCA to enter the environment is through domestic "down-the-drain" pathways from use in consumer products. heraproject.com The environmental fate of HDCA is largely governed by its chemical stability and biodegradability. The acetal group is notably stable in the alkaline conditions found in many cleaning products like soaps, which is why it is often used instead of the less stable hydroxycitronellal aldehyde. echemi.com However, acetals are known to be less stable in acidic aqueous media, where they can hydrolyze back to the parent aldehyde and alcohol. thegoodscentscompany.com
Environmental assessments, often using data from analogous compounds, have provided significant insights. Studies indicate that this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). nih.gov It is not suspected to be persistent or to bioaccumulate in the environment. ewg.org The parent compound, hydroxycitronellal, is considered to be readily biodegradable, with tests showing high levels of degradation over a 28-day period. heraproject.com Based on its current usage volumes, the Predicted Environmental Concentration (PEC) results in risk quotients (RQs) that are less than 1, suggesting a low risk to the environment. nih.gov
Interactive Table: Environmental Profile of Hydroxycitronellal and its Dimethyl Acetal
| Parameter | Finding | Implication | Reference |
|---|---|---|---|
| Persistence | Not suspected to be persistent. | Does not remain in the environment for long periods. | nih.govewg.org |
| Bioaccumulation | Not suspected to be bioaccumulative. | Unlikely to build up in the tissues of organisms. | nih.govewg.org |
| Toxicity (Environmental) | Predicted No Effect Concentration (PNEC) suggests low risk (RQ < 1). | Current usage levels are not expected to harm environmental compartments. | nih.gov |
| Biodegradability (Parent Compound) | Readily biodegradable (93.7% in 28 days). | The molecule can be broken down by microorganisms in sewage treatment and the environment. | heraproject.com |
| Chemical Stability | Stable in alkaline media, less stable in acidic media. | Suitable for soap/detergent formulations; may hydrolyze in certain environmental conditions. | thegoodscentscompany.comechemi.com |
Effective monitoring of trace environmental contaminants relies on robust analytical methods and predictive models. For compounds like HDCA, risk assessment often employs a tiered approach. This includes using computational models, such as the European Union System for the Evaluation of Substances (EUSES), to calculate the Predicted Environmental Concentration (PEC) in various compartments like water, sediment, and air. heraproject.com
A key methodological advancement in the safety assessment of such specialty chemicals is the use of "read-across" data. In the case of HDCA, toxicological data from a close analog, hydroxycitronellal diethyl acetal, has been used to assess endpoints like genotoxicity, saving time and resources while adhering to the principles of reducing animal testing. nih.gov The characterization techniques used during its synthesis and quality control, such as Proton Nuclear Magnetic Resonance (¹H NMR) and elemental analysis, form the basis for developing specific analytical methods to detect and quantify the substance at trace levels in environmental samples. analis.com.my These established methods are crucial for validating the predictions of environmental fate models and ensuring that concentrations remain below the Predicted No Effect Concentration (PNEC). heraproject.comnih.gov
Research into Chemical Interactions in Complex Mixtures (e.g., authenticity of mixtures)
The authenticity of high-value natural products, such as essential oils and perfumes, is a significant concern for both consumers and industry. nih.govfloracopeia.com Adulteration, the fraudulent addition of cheaper synthetic or natural substances to a genuine product, is a widespread issue. zurma.co.nzalfa-chemistry.com Analytical chemistry plays a crucial role in detecting such fraud and verifying the authenticity of complex mixtures. nih.gov
This compound, as a synthetic aroma chemical, is pertinent to the discussion of authenticity in fragrance mixtures. Its presence in a product claiming to be of purely natural origin could be an indicator of adulteration. nih.gov The chemical profile of an essential oil or a perfume is often used as a fingerprint of its authenticity. nih.gov Advanced analytical techniques, including GC-MS, chiral GC analysis, and isotope ratio mass spectrometry (IRMS), are employed to scrutinize these profiles. nih.gov
The use of this compound can also be a deliberate and legitimate formulation choice to enhance stability. Hydroxycitronellal, the aldehyde, can be less stable in certain conditions, and its acetal form provides a more robust alternative. thegoodscentscompany.com In such cases, the presence of this compound is not an indication of fraudulent adulteration but rather a marker of a specific formulation strategy. This highlights the complexity of authenticity assessment, where the context of a compound's presence is critical.
The table below details the considerations for this compound in the context of mixture authenticity:
Table 2: this compound in Authenticity Verification
| Context of Presence | Implication for Authenticity | Analytical Verification |
| Undeclared presence in a "natural" product | Potential adulteration with a synthetic ingredient. | GC-MS analysis to identify the compound. Isotopic analysis could confirm synthetic origin. |
| Presence as a stabilizer for Hydroxycitronellal | Legitimate formulation to improve product stability. | Analysis of the ratio of the acetal to the aldehyde, which may indicate a deliberate formulation. |
| Component of a reconstituted fragrance oil | Indicates a "nature-identical" or synthetic blend rather than a purely natural extract. | Comprehensive chemical profiling to identify other synthetic markers. |
Computational Chemistry and Theoretical Modeling of Hydroxycitronellal Dimethyl Acetal
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties of Hydroxycitronellal (B85589) dimethyl acetal (B89532), which in turn dictate its reactivity and interactions. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For Hydroxycitronellal dimethyl acetal, the electron-rich oxygen atoms of the acetal and hydroxyl groups are expected to significantly influence the energy and localization of the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed around the carbon-oxygen bonds, indicating potential sites for nucleophilic attack.
Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show negative potential around the oxygen atoms, confirming their role as hydrogen bond acceptors and sites of interaction with electrophiles.
These theoretical calculations also allow for the accurate prediction of various molecular properties, such as the dipole moment, which influences the molecule's solubility and intermolecular interactions. The reactivity of this compound can be further explored by calculating reactivity descriptors like electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Description |
| HOMO Energy | -9.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | 2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 11.6 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to its acyclic and flexible nature, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. By simulating the atomic motions over time, MD provides insights into the preferred spatial arrangements of the molecule and the energy barriers between different conformations.
In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and the trajectories of all atoms would be calculated by solving Newton's equations of motion. The analysis of these trajectories reveals the most stable, low-energy conformations. It is likely that intramolecular hydrogen bonding between the hydroxyl group and one of the acetal oxygen atoms plays a significant role in stabilizing certain folded conformations.
MD simulations are also invaluable for studying the intermolecular interactions between this compound and other molecules. For instance, in the context of its use as a fragrance ingredient, simulations could model its interaction with olfactory receptors. By analyzing the non-covalent interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, researchers can gain a better understanding of the structure-odor relationship.
The binding affinity of this compound to a receptor can be estimated from MD simulations using techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This information is crucial for the rational design of new fragrance molecules with enhanced odor properties.
Table 2: Conformational Analysis of this compound from a Simulated Trajectory (Illustrative Data)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) | Population (%) |
| 1 (Extended) | 1.2 | 178 | 20 |
| 2 (Folded) | 0.0 | 65 | 75 |
| 3 (Gauche) | 2.5 | -70 | 5 |
Note: The data in this table is illustrative and represents a plausible outcome of a molecular dynamics simulation for a flexible molecule like this compound.
Theoretical Catalysis Studies for Optimized Reaction Pathways
The synthesis of this compound typically involves the acid-catalyzed reaction of Hydroxycitronellal with methanol (B129727). Theoretical catalysis studies can provide a detailed understanding of the reaction mechanism at the molecular level, which is essential for optimizing reaction conditions and improving catalyst efficiency.
Using quantum chemical methods, the entire reaction pathway can be modeled, from the reactants to the products, including any intermediates and transition states. The key objective is to determine the geometry and energy of the transition state, as this governs the reaction rate. For the formation of this compound, the mechanism likely involves the protonation of the aldehyde carbonyl group by the acid catalyst, followed by the nucleophilic attack of methanol to form a hemiacetal intermediate. A second methanol molecule then attacks after the protonation and subsequent removal of a water molecule.
By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict how changes in the catalyst or reaction conditions will affect the reaction rate. For example, different acid catalysts can be modeled to identify which one leads to the lowest activation energy barrier.
These theoretical studies can also shed light on the stereoselectivity of the reaction, which is important if chiral catalysts are used. By understanding the subtle energetic differences between the transition states leading to different stereoisomers, it is possible to design catalysts that favor the formation of a desired enantiomer or diastereomer.
Table 3: Calculated Activation Energies for the Acetalization of Hydroxycitronellal with Methanol (Illustrative Data)
| Catalytic Step | Catalyst | Activation Energy (kcal/mol) |
| Hemiacetal Formation | H+ | 15.2 |
| Acetal Formation | H+ | 18.5 |
Note: The data in this table is illustrative and represents the type of information that would be obtained from theoretical catalysis studies on the formation of this compound.
Future Research Directions and Interdisciplinary Prospects
Innovations in Catalyst Design for Sustainable Synthesis
The synthesis of acetals, including hydroxycitronellal (B85589) dimethyl acetal (B89532), traditionally relies on acid catalysts that can be corrosive and generate waste. acs.orgijsdr.org The future of its synthesis lies in green and sustainable catalytic processes. Research is increasingly focused on developing novel catalysts that are efficient, reusable, and environmentally benign.
Key areas of innovation include:
Heterogeneous Catalysts: The immobilization of homogeneous catalysts onto solid supports like silica (B1680970) is a promising approach. For instance, heteropoly acids such as H₄[SiW₁₂O₄₀] supported on silica (H-SiW₁₂/SiO₂) have been shown to be highly efficient and recyclable for acetalization, functioning effectively even without the need for a drying agent. rsc.org Similarly, mesoporous materials like Al-SBA-15 have been used for solvent-free synthesis of acetals, highlighting a green chemistry approach. researchgate.net
Photocatalysis: A particularly innovative direction is the use of photocatalysts under visible light irradiation. This mild and green method can utilize simple organic dyes like Eosin Y or thioxanthenone with inexpensive household lamps to promote the acetalization of aldehydes in high yields. rsc.orgrsc.org Graphitic-carbon nitride (g-C₃N₄) has also been identified as a catalyst for the photoacetalization of aldehydes with alcohols under ambient conditions. acs.organalis.com.my
Novel Homogeneous Catalysts: Beyond traditional acids, research has explored a variety of novel homogeneous catalysts. These include aprotic salts like pyridinium (B92312) and imidazolium (B1220033) derivatives, as well as ammonium (B1175870) salts, which can act as effective Brønsted acids. acs.orgnih.gov Sulfamic acid has been specifically noted as a catalyst in the reaction of hydroxycitronellal with methanol (B129727). analis.com.my
Biocatalysis and Supramolecular Catalysis: The use of enzymes or complexing agents represents another frontier. For example, β-cyclodextrin has been explored as a catalyst for synthesizing hydroxycitronellal derivatives. It forms an inclusion complex that can control the release rate of the product and enhance its water solubility, which is a significant advantage. analis.com.my
These innovations aim to make the production of hydroxycitronellal dimethyl acetal more economical and ecologically responsible, aligning with the principles of green chemistry. ijsdr.orgrsc.org
Exploration of Novel Reaction Pathways and Transformations
Future research is expected to uncover new synthetic routes and chemical transformations involving this compound. While it is primarily known for its stability, which is advantageous in fragrance applications, exploring its reactivity under specific conditions could unlock new applications. chemimpex.com
Non-Traditional Reaction Conditions: The development of synthetic protocols under basic or neutral conditions provides a valuable alternative to acid-catalyzed methods, especially for substrates with acid-sensitive functional groups. researchgate.net A novel method using a sodium alkoxide with a trifluoroacetate (B77799) ester demonstrates the feasibility of acetal formation under basic conditions. researchgate.net
Photochemical Mechanisms: The mechanism of photo-organocatalytic acetal synthesis, which may involve the formation of an Electron-Donor-Acceptor (EDA) complex between the catalyst and the aldehyde, is a significant departure from traditional acid-catalyzed pathways and warrants deeper investigation. rsc.org
Use as a Chemical Building Block: this compound serves as a valuable building block for the synthesis of other chemical compounds. chemimpex.com Its bifunctional nature, containing both a hydroxyl group and a protected aldehyde (acetal), makes it a versatile starting material for creating more complex molecules for applications in pharmaceuticals or materials science. Future research could focus on selectively transforming one functional group while preserving the other.
Integration into Advanced Functional Material Design
The unique structure of this compound presents opportunities for its integration into advanced functional materials. The field of polymer chemistry, in particular, offers fertile ground for exploration.
Polymer Synthesis and Modification: Acetal functional groups are integral to important industrial polymers like polyoxymethylene (POM), also known as polyacetal. wikipedia.org The hydroxyl group on this compound could act as an initiation site for polymerization or be used to graft the molecule onto existing polymer chains. This could impart new properties, such as fragrance release, hydrophobicity, or biocompatibility, to the host material.
Development of Functional Fluids: Drawing parallels from other acetals, there is potential for application-oriented research. For instance, glycerol (B35011) acetals are used as fuel additives in the biodiesel industry. ijsdr.org Research could investigate whether derivatives of this compound could function as specialized lubricants, hydraulic fluids, or additives that confer specific properties.
Controlled Release Systems: The acetal linkage is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. thegoodscentscompany.com This property could be exploited to design smart materials that release hydroxycitronellal (the fragrance precursor) in response to an acidic trigger. This is highly relevant for applications in textiles, packaging, or personal care products where a long-lasting or triggered fragrance release is desired.
Cross-Disciplinary Research with Environmental and Analytical Chemistry
The intersection of organic synthesis with environmental and analytical chemistry is crucial for ensuring the safe and sustainable use of any chemical compound.
Environmental Fate and Safety Assessment: Significant research has already been conducted on the environmental profile of this compound. Studies have found that it is not Persistent, Bioaccumulative, and Toxic (PBT) according to the standards of the International Fragrance Association (IFRA). nih.govnih.gov Its predicted environmental risk quotients are currently below levels of concern in Europe and North America. nih.govnih.gov Future research will involve continued monitoring and refinement of these models as usage patterns evolve.
Advanced Analytical Techniques: The characterization and quantification of this compound in complex matrices, such as consumer products or environmental samples, require sophisticated analytical methods. Techniques like ¹H NMR and elemental analysis are fundamental for its characterization. analis.com.my Further development of chromatographic and mass spectrometric methods will be essential for trace-level detection and for studying its environmental degradation pathways.
Read-Across and In Silico Toxicology: The safety assessment of this compound has utilized a "read-across" approach, using data from the structurally similar analog, hydroxycitronellal diethyl acetal, to evaluate endpoints like genotoxicity. nih.govnih.gov This cross-disciplinary strategy, combining analytical chemistry and toxicology, is a key area for future research. Refining in silico models to predict the toxicological and environmental properties of fragrance molecules will reduce the need for animal testing and accelerate safety evaluations.
This integrated approach ensures a holistic understanding of the compound's lifecycle, from sustainable synthesis to its ultimate environmental fate.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing Hydroxycitronellal dimethyl acetal in fragrance formulations?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and quantification . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify acetal formation and distinguish stereoisomers . For trace impurities, high-performance liquid chromatography (HPLC) with UV detection is advised.
- Key Data : Synonymous identifiers (e.g., 8,8-dimethoxy-2,6-dimethyloctan-2-ol) must be cross-referenced to avoid misidentification .
Q. How should researchers design experiments to synthesize this compound with high yield?
- Methodology : Optimize acid-catalyzed acetalization between hydroxycitronellal and methanol. Monitor reaction kinetics using in-situ infrared (IR) spectroscopy to track carbonyl group conversion . Purify via fractional distillation under reduced pressure to minimize degradation.
- Critical Parameters : Control water content (<0.1%) to prevent hydrolysis of the acetal .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow IFRA guidelines for dermal exposure limits (≤10% in fragrance concentrates) and use fume hoods during synthesis . Conduct patch testing for sensitization potential using human repeat insult patch tests (HRIPT) as per RIFM standards .
Advanced Research Questions
Q. How can conflicting data on the dermal sensitization potential of this compound be resolved?
- Methodology : Perform comparative analyses using in chemico assays (e.g., Direct Peptide Reactivity Assay, DPRA) to quantify protein binding, a key sensitization mechanism . Cross-validate with murine local lymph node assays (LLNA) to assess dose-response relationships .
- Data Contradictions : Discrepancies may arise from impurity profiles (e.g., residual aldehydes); thus, purity thresholds (>98%) must be enforced .
Q. What computational models are effective for predicting the environmental fate of this compound?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental hydrolysis studies at varying pH levels (e.g., pH 3–9) to simulate natural conditions .
Q. How can researchers investigate the metabolic pathways of this compound in in vitro models?
- Methodology : Use human hepatocyte cultures or liver microsomes to identify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare results with in silico predictions from platforms like Meteor Nexus .
- Critical Insight : Focus on acetal cleavage products (e.g., formaldehyde dimethyl acetal), which may pose secondary toxicity risks .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
